molecular formula C22H20O8 B1231601 Austocystin D CAS No. 55256-53-6

Austocystin D

Cat. No.: B1231601
CAS No.: 55256-53-6
M. Wt: 412.4 g/mol
InChI Key: VXTQFTUOAJRUDO-IFMALSPDSA-N
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Description

. It is one of the most important members of the actinomycin family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Austocystin D involves complex steps. Although I don’t have access to specific synthetic routes, it is typically produced through fermentation by Streptomyces species. Researchers have studied its biosynthesis and chemical modifications .

Industrial Production Methods: this compound is not widely produced industrially due to its limited availability and challenging synthesis. research efforts continue to explore more efficient production methods.

Chemical Reactions Analysis

Types of Reactions: Austocystin D undergoes various chemical reactions, including:

    DNA Intercalation: It binds to DNA by intercalating between base pairs, disrupting DNA replication and transcription.

    RNA Inhibition: this compound inhibits RNA synthesis by binding to RNA polymerase, preventing mRNA formation.

Common Reagents and Conditions:

Major Products: The major products resulting from this compound reactions are DNA adducts and RNA polymerase complexes.

Scientific Research Applications

Austocystin D has diverse applications:

    Cancer Treatment: It shows efficacy against Hodgkin’s disease (HD), neuroblastoma, and testicular cancer. It is often used in combination with other drugs.

    Wilms Tumor: this compound, when combined with radiation therapy, improves survival rates in children with Wilms tumor.

    Other Research Areas: Its effects on RNA and DNA make it valuable for studying transcription and gene expression.

Mechanism of Action

Austocystin D’s mechanism involves:

    DNA and RNA Binding: It intercalates into DNA and inhibits RNA synthesis.

    Cell Cycle Disruption: It affects the G1 phase of the cell cycle.

Comparison with Similar Compounds

While Austocystin D shares some features with other actinomycins, its unique properties lie in its specific DNA and RNA interactions. Similar compounds include Actinomycin C and Actinomycin X .

Properties

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQFTUOAJRUDO-IFMALSPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970589
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-53-6
Record name (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55256-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Austocystin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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